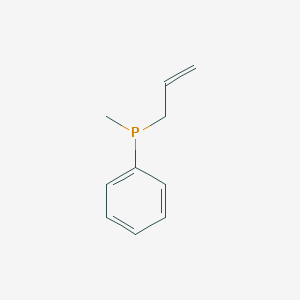
Methyl(phenyl)(prop-2-en-1-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(phenyl)(prop-2-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(prop-2-en-1-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Methyl(phenyl)(prop-2-en-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, replacing one of its substituents with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl(phenyl)(prop-2-en-1-yl)phosphane has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research explores its potential as a building block for the development of new pharmaceuticals.
Organophosphorus Chemistry:
作用机制
The mechanism of action of methyl(phenyl)(prop-2-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating its lone pair of electrons to the metal center, thereby facilitating the catalytic process .
相似化合物的比较
Similar Compounds
Similar compounds to methyl(phenyl)(prop-2-en-1-yl)phosphane include:
- Dimethylphenylphosphine
- Diphenylmethylphosphine
- Triphenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of complexes it forms with metal centers, making it a valuable compound for specific catalytic applications .
属性
CAS 编号 |
54807-86-2 |
|---|---|
分子式 |
C10H13P |
分子量 |
164.18 g/mol |
IUPAC 名称 |
methyl-phenyl-prop-2-enylphosphane |
InChI |
InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI 键 |
QIPUVIYUANCTLI-UHFFFAOYSA-N |
规范 SMILES |
CP(CC=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


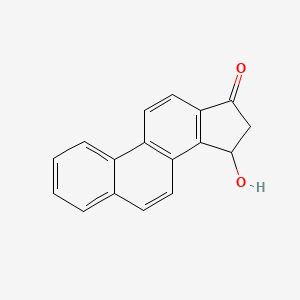
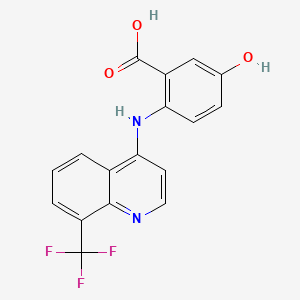
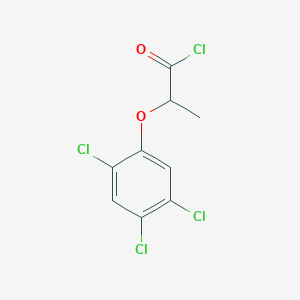
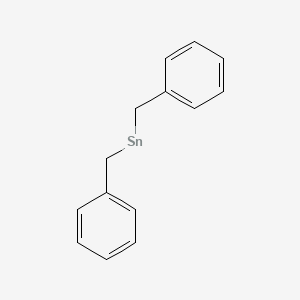
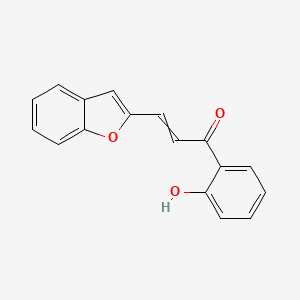





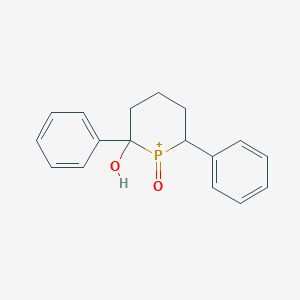
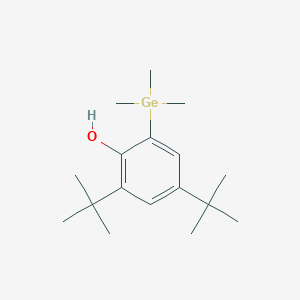
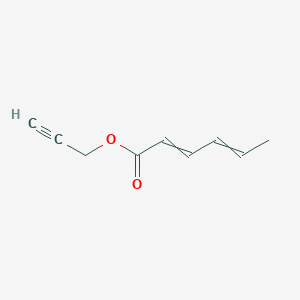
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)
